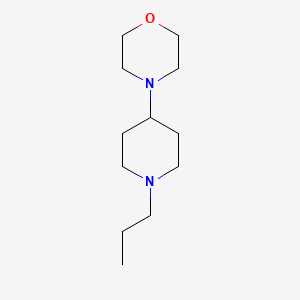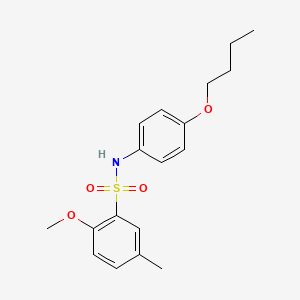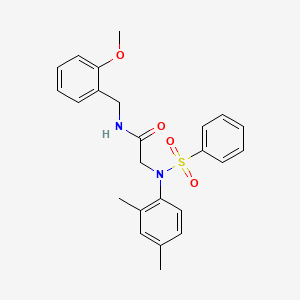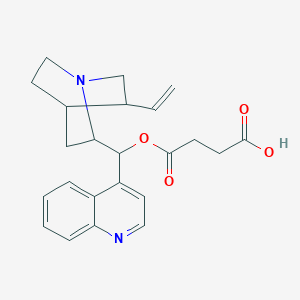
4-(1-propyl-4-piperidinyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-propyl-4-piperidinyl)morpholine, also known as A-412,997, is a synthetic compound that belongs to the class of opioids. It was first synthesized in the early 2000s and has since been studied for its potential therapeutic applications.
作用机制
The mechanism of action of 4-(1-propyl-4-piperidinyl)morpholine involves binding to the mu-opioid receptor and activating downstream signaling pathways. This results in the inhibition of pain signals and the release of dopamine, which produces a sense of euphoria. However, it also has the potential to cause respiratory depression, which can be fatal at high doses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other opioids. It produces analgesia, sedation, and euphoria. It also has the potential to cause respiratory depression, nausea, constipation, and other side effects. Studies have suggested that it may have a lower risk of dependence and abuse compared to other opioids.
实验室实验的优点和局限性
The advantages of using 4-(1-propyl-4-piperidinyl)morpholine in lab experiments include its high affinity for the mu-opioid receptor and its potential therapeutic applications in pain management, addiction treatment, and depression. However, its limitations include its potential to cause respiratory depression and other side effects, as well as the lack of long-term safety data.
未来方向
There are several future directions for the research on 4-(1-propyl-4-piperidinyl)morpholine. These include:
1. Further studies on its potential therapeutic applications in pain management, addiction treatment, and depression.
2. Development of safer and more effective derivatives of this compound.
3. Studies on its long-term safety and potential for abuse and dependence.
4. Investigation of its mechanism of action and downstream signaling pathways.
5. Exploration of its potential for use in combination therapies with other drugs.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential therapeutic applications in pain management, addiction treatment, and depression. It has a high affinity for the mu-opioid receptor and produces analgesia, sedation, and euphoria. However, it also has the potential to cause respiratory depression and other side effects. Further research is needed to fully understand its mechanism of action, long-term safety, and potential for abuse and dependence.
合成方法
The synthesis of 4-(1-propyl-4-piperidinyl)morpholine involves the reaction of morpholine with 1-bromopropane and piperidine in the presence of a palladium catalyst. This method has been modified by various researchers to improve the yield and purity of the compound. The final product is a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
4-(1-propyl-4-piperidinyl)morpholine has been studied for its potential therapeutic applications in pain management, addiction treatment, and depression. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Studies have also suggested that it may have a lower risk of dependence and abuse compared to other opioids.
属性
IUPAC Name |
4-(1-propylpiperidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-2-5-13-6-3-12(4-7-13)14-8-10-15-11-9-14/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSPMCMDIXHWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl (2,4-difluorophenyl)acetate](/img/structure/B5006807.png)



![4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B5006844.png)

![2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B5006869.png)
![2-methoxy-4-[3-(1-piperidinyl)-1-propyn-1-yl]phenol](/img/structure/B5006874.png)
![(2R*,6S*)-4-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2,6-dimethylmorpholine](/img/structure/B5006891.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide](/img/structure/B5006897.png)
![4,9,9-trimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5006901.png)
![1-(2-methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5006902.png)
![2-(1-{1-[(5-ethyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B5006908.png)
![5-methoxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5006912.png)